

1,1,1,3-Tetrachloroacetone reactivity and chemical stability

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Compound of Interest

Compound Name: 1,1,1,3-Tetrachloroacetone

Cat. No.: B092175

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An In-depth Technical Guide to the Reactivity and Chemical Stability of 1,1,3-Trichloroacetone

An important note on the compound identity: The request specified **1,1,1,3-tetrachloroacetone**. However, extensive literature searches have revealed that this compound is exceptionally rare, with only fleeting mentions as a potential byproduct in some syntheses.[\[1\]](#) In contrast, 1,1,3-trichloroacetone is a well-documented and commercially significant chemical intermediate.[\[2\]](#)[\[3\]](#)[\[4\]](#) It is highly probable that the intended subject of this guide is 1,1,3-trichloroacetone, and as such, the following information pertains to this compound (CAS 921-03-9).

Introduction

1,1,3-Trichloroacetone is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[\[5\]](#) Its utility is primarily derived from the multiple reactive sites within its structure: a carbonyl group and three chlorine atoms susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity and chemical stability of 1,1,3-trichloroacetone, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Physical and Chemical Properties

1,1,3-Trichloroacetone is a colorless to reddish, lachrymatory liquid with a pungent odor.[\[2\]](#) It is sparingly soluble in water but readily soluble in many organic solvents.[\[5\]](#)[\[6\]](#)

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₃ Cl ₃ O	[2]
Molecular Weight	161.41 g/mol	[7]
CAS Number	921-03-9	[3]
Melting Point	9-11 °C	
Boiling Point	88-90 °C at 76 mmHg	
Density	1.512 g/mL at 20 °C	

Chemical Reactivity

The reactivity of 1,1,3-trichloroacetone is dominated by its electrophilic nature at the carbonyl carbon and the carbons bearing chlorine atoms. It readily undergoes reactions with various nucleophiles.

Nucleophilic Substitution Reactions

1,1,3-Trichloroacetone is an excellent substrate for nucleophilic substitution, where one or more chlorine atoms are displaced. This reactivity is central to its use as a building block in organic synthesis.[4][5]

The reaction with amines is a cornerstone of its application in the synthesis of nitrogen-containing heterocycles. A prime example is its role in the synthesis of folic acid.

Experimental Protocol: Synthesis of Folic Acid Intermediate

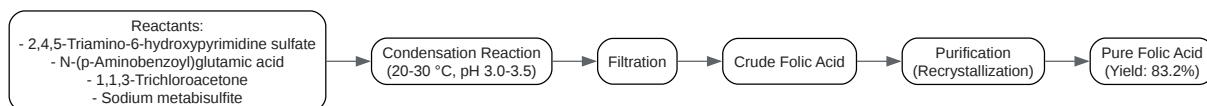
A common application of 1,1,3-trichloroacetone is in the synthesis of folic acid, a vital vitamin. [5] While the full synthesis is multi-stepped, the initial reaction involves the condensation of 1,1,3-trichloroacetone with a pyrimidine derivative and p-aminobenzoylglutamic acid.

- Reactants: 2,4,5-Triamino-6-hydroxypyrimidine sulfate, N-(p-Aminobenzoyl)glutamic acid, 1,1,3-trichloroacetone, Sodium metabisulfite.
- Procedure: The reactants are stirred in a suitable solvent system at a controlled temperature (e.g., 20-30 °C). The pH of the reaction is maintained between 3.0 and 3.5 using a base like

sodium hydroxide.

- Work-up: After the reaction is complete, the crude product is isolated by filtration. Purification is typically achieved by recrystallization.
- Yield: A reported yield for the synthesis of pure folic acid from this intermediate step is 83.2%.

The general workflow for the synthesis of a folic acid precursor from 1,1,3-trichloroacetone can be visualized as follows:



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Caption: Workflow for Folic Acid Synthesis.

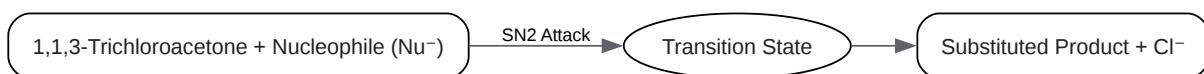
1,1,3-Trichloroacetone reacts with thiols to form thioether derivatives. A detailed experimental protocol for its reaction with 1-phenyl-5-mercaptotetrazole is provided below.[5]

Experimental Protocol: Nucleophilic Substitution with a Thiol[5]

- Reactants: 1-phenyl-5-mercaptotetrazole, Sodium hydride (NaH), 1,1,3-trichloroacetone, Anhydrous tetrahydrofuran (THF).
- Procedure:
 - A solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous THF is cooled to 0 °C.
 - NaH (224 mg, 5.62 mmol) is added, and the mixture is stirred at 0 °C for 15 minutes.
 - The resulting mixture is then slowly added to a solution of 1,1,3-trichloroacetone (1 mL, 5.62 mmol) in THF (10 mL) at 0 °C.

- The reaction is stirred for an additional hour at 0 °C.
- Work-up:
 - The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - The product is extracted with ethyl acetate.
 - The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
 - The solvent is removed under reduced pressure to yield the final product.

A diagram illustrating the general nucleophilic substitution pathway is shown below:



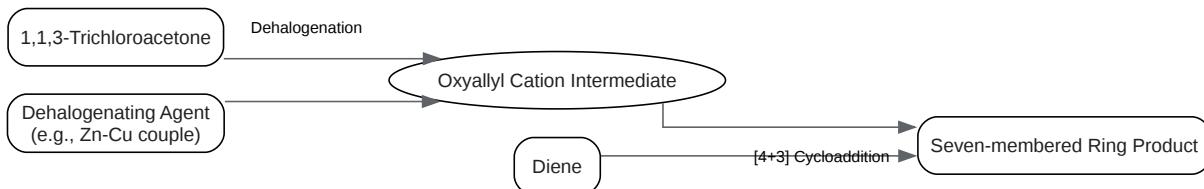
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Caption: General Nucleophilic Substitution Pathway.

[4+3] Cycloaddition Reactions

1,1,3-Trichloroacetone serves as a precursor for the generation of oxyallyl cation intermediates. These intermediates can then participate in [4+3] cycloaddition reactions with dienes to form seven-membered rings, a valuable transformation in the synthesis of complex cyclic molecules. [8][9]

The general mechanism involves the dehalogenation of 1,1,3-trichloroacetone to form a reactive oxyallyl cation, which is then trapped by a diene.[8]

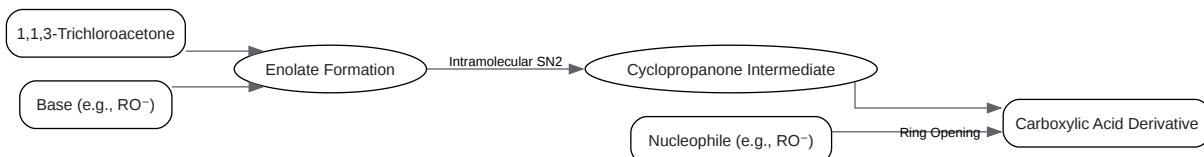


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Caption: [4+3] Cycloaddition via an Oxyallyl Cation.

Favorskii Rearrangement

As an α -halo ketone, 1,1,3-trichloroacetone is expected to undergo the Favorskii rearrangement in the presence of a base. This reaction typically leads to the formation of carboxylic acid derivatives.^{[10][11]} While specific examples with 1,1,3-trichloroacetone are not extensively documented in readily available literature, the general mechanism is well-established.^{[10][12]} The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile.^{[10][13]}



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Caption: General Mechanism of the Favorskii Rearrangement.

Chemical Stability

The chemical stability of 1,1,3-trichloroacetone is an important consideration for its storage and handling.

Thermal Stability

Specific decomposition temperatures for 1,1,3-trichloroacetone are not widely reported. However, upon heating to decomposition, it is known to emit toxic fumes of hydrogen chloride. [12] The auto-ignition temperature has been reported as 540 °C.[14] Generally, the thermal stability of chlorinated hydrocarbons can be influenced by the presence of impurities and is often improved by the addition of stabilizers that can scavenge the hydrogen chloride produced during initial decomposition.

Photochemical Stability

There is a lack of specific data on the photochemical stability of 1,1,3-trichloroacetone. However, ketones can be photochemically active, and chlorinated compounds can undergo photodissociation.[15][16] It is plausible that exposure to UV radiation could lead to the cleavage of carbon-chlorine bonds, initiating radical reactions.

Hydrolysis

While specific hydrolysis data for 1,1,3-trichloroacetone is limited, related compounds such as 1,1,1-trichloroacetone are known to be susceptible to hydrolysis, especially under basic conditions. The presence of the electron-withdrawing carbonyl group and chlorine atoms makes the molecule susceptible to attack by water.

Conclusion

1,1,3-Trichloroacetone is a reactive and versatile chemical intermediate with a rich chemistry centered around nucleophilic substitution, cycloaddition reactions, and potential rearrangements. Its primary application lies in the synthesis of pharmaceuticals, most notably folic acid. While its reactivity is well-exploited, quantitative data on its chemical stability under various conditions is not extensively documented. This guide provides a foundational understanding of its chemical behavior, offering valuable insights for professionals in research and development. Further investigation into its stability and the full scope of its reactivity would be beneficial for expanding its applications in organic synthesis.

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